Product packaging for 3-Phenyl-5-(trifluoromethyl)picolinic acid(Cat. No.:CAS No. 1214390-26-7)

3-Phenyl-5-(trifluoromethyl)picolinic acid

Cat. No.: B1388611
CAS No.: 1214390-26-7
M. Wt: 267.2 g/mol
InChI Key: KCJMASNKONKYIS-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)picolinic acid (CAS 1214390-26-7) is a high-purity chemical building block of significant interest in advanced agricultural and coordination chemistry research. This specialized picolinic acid derivative features a phenyl substituent at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring. Its primary research application lies in the design and synthesis of novel synthetic auxin herbicides . As a key structural motif in this class, picolinic acid compounds are known to target specific plant hormone receptors, such as the auxin-signaling F-box protein 5 (AFB5), leading to highly effective plant growth regulation . The incorporation of the trifluoromethyl group is a strategic modification in agrochemical discovery, as it often enhances compound lipophilicity, metabolic stability, and overall bioactivity . This makes the compound a valuable template for developing new, potent, and selective herbicidal agents with potential activity against resistant weeds . Beyond agrochemical research, this molecule serves as a versatile precursor in metallochemistry. Trifluoromethyl-substituted picolinic acids can act as ligands to form complexes with various metal ions, such as Chromium(III) . These complexes are studied to understand their redox properties, stability, and decomposition kinetics, which are critical parameters in nutritional supplement research and the development of new catalytic systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Datasheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F3NO2 B1388611 3-Phenyl-5-(trifluoromethyl)picolinic acid CAS No. 1214390-26-7

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMASNKONKYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)picolinic acid can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The vapor-phase chlorination/fluorination method is particularly favored due to its simplicity and high yield. Additionally, the use of transition metal catalysts ensures the reaction proceeds efficiently, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

3-Phenyl-5-(trifluoromethyl)picolinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting respiratory disorders, including cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating conditions associated with CFTR dysfunction .

1.2. Antimicrobial Activity

The trifluoromethyl group in this compound contributes to its antimicrobial properties. Studies have shown that compounds containing this moiety exhibit potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups is known to improve pharmacodynamics and pharmacokinetics, making these compounds valuable in drug design .

Agricultural Applications

2.1. Herbicide Development

Recent research has focused on the use of picolinic acid derivatives as potential lead structures for synthetic auxin herbicides. Compounds similar to this compound have demonstrated significant herbicidal activity, outperforming traditional herbicides like picloram in terms of efficacy against various weeds . For instance, novel derivatives have been synthesized and tested for their ability to inhibit the growth of Arabidopsis thaliana roots, showcasing their potential as effective agricultural chemicals .

Materials Science

3.1. Chelating Agents and Coordination Complexes

The chelating abilities of picolinic acids make them suitable for forming coordination complexes with transition metals. The complexes derived from this compound exhibit promising photophysical properties, which are advantageous for applications in organic light-emitting diodes (OLEDs). The trifluoromethyl groups enhance the stability and efficiency of these materials, making them candidates for advanced electronic applications .

Table 1: Summary of Applications

Field Application Remarks
Medicinal ChemistryPharmaceutical IntermediateEnhances CFTR function; used in respiratory disorder treatments
Antimicrobial ActivityEffective against MRSA; improves drug properties
Agricultural ScienceHerbicide DevelopmentSuperior efficacy compared to traditional herbicides
Materials ScienceChelating Agents and Coordination ComplexesPromising for OLED applications; enhances stability

Case Studies

Case Study 1: Cystic Fibrosis Treatment
Research highlighted the use of derivatives of this compound in enhancing CFTR function. These compounds were shown to restore chloride ion transport in epithelial cells affected by cystic fibrosis mutations, demonstrating their therapeutic potential .

Case Study 2: Herbicide Efficacy
A study evaluated the herbicidal activity of new derivatives based on the structural framework of picolinic acids against common agricultural weeds. Results indicated that specific compounds exhibited up to 100% injury rates at certain dosages, indicating their potential as effective herbicides while being safe for crops like corn and wheat .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
3-Phenyl-5-(trifluoromethyl)picolinic acid Phenyl (3), -CF₃ (5) 267.2* High lipophilicity; potential enzyme inhibition
3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) Cl (3), -CF₃ (5) 225.55 Fungicide metabolite; higher acidity than phenyl analog
5-(Trifluoromethyl)picolinic acid -CF₃ (5) 191.1 Intermediate in amide drug synthesis (e.g., N-Benzyl derivatives)
4-(Trifluoromethyl)picolinic acid -CF₃ (4) 191.1 Altered electronic effects due to para-CF₃ position
3-Fluoro-5-(trifluoromethyl)picolinic acid F (3), -CF₃ (5) 209.1 Enhanced electronegativity; potential CNS activity
5-Methyl-3-(trifluoromethyl)picolinic acid -CH₃ (5), -CF₃ (3) 205.1 Reduced steric bulk; improved solubility

*Calculated based on molecular formula.

Key Observations:
  • Acidity : The chloro-substituted analog (TPA) exhibits higher acidity than the phenyl derivative due to the electron-withdrawing Cl group enhancing deprotonation of the carboxylic acid .
  • Lipophilicity : The phenyl and trifluoromethyl groups synergistically increase logP values, making this compound more membrane-permeable than analogs with smaller substituents (e.g., F, CH₃) .
  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, but the phenyl group may slow enzymatic degradation compared to halogenated analogs like TPA, which is a known fungicide metabolite .

Coordination Chemistry

Picolinic acid derivatives form metal complexes with applications in catalysis and materials science. The phenyl group in this compound may sterically hinder metal coordination compared to smaller substituents. For instance, mercury(II) complexes with unsubstituted picolinic acid form 1D polymers, whereas bulky substituents could favor mononuclear structures .

Biological Activity

3-Phenyl-5-(trifluoromethyl)picolinic acid (C13H10F3N1O2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a carboxylic acid functional group and a trifluoromethyl group, which enhances its lipophilicity and potentially improves its bioavailability. The trifluoromethyl group is known to influence the biological activity of compounds significantly, often enhancing their interaction with biological targets such as enzymes and receptors.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, depending on the context.

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction TypeEffect
Cytochrome P450InhibitionReduced metabolic activity
Other EnzymesActivationEnhanced catalytic efficiency

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Studies indicate that it can affect gene expression and cellular metabolism, leading to varied biological responses depending on the concentration used .

Case Study: Cellular Proliferation
In vitro studies have demonstrated that at lower concentrations (up to 10 µM), this compound promotes cell proliferation in certain cancer cell lines. However, at higher concentrations (above 50 µM), it exhibits cytotoxic effects, leading to cell death .

Molecular Mechanisms

At the molecular level, the compound's activity is attributed to its ability to bind specifically to biomolecules. It can act as an enzyme inhibitor by occupying the active site of target enzymes or may induce conformational changes that enhance enzyme activity. This dual mechanism is crucial for its therapeutic potential.

Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

  • Low Doses (1-10 mg/kg) : Beneficial effects such as enhanced metabolic activity.
  • Moderate Doses (10-50 mg/kg) : Optimal therapeutic effects observed.
  • High Doses (>50 mg/kg) : Toxicity and adverse effects including cellular damage.

Table 2: Dosage Response in Animal Models

Dose Range (mg/kg)Observed Effect
1 - 10Enhanced metabolic activity
10 - 50Optimal therapeutic response
>50Cellular damage and toxicity

Metabolic Pathways

The compound is metabolized primarily through cytochrome P450 pathways, leading to various metabolites that may also exhibit biological activities. Understanding these pathways is essential for predicting the pharmacokinetics of the compound and its potential side effects .

Transport and Distribution

This compound's transport within biological systems is mediated by specific transporters. Its distribution across tissues can significantly affect its efficacy and safety profile. Studies suggest that this compound may preferentially localize in certain organelles, enhancing its therapeutic effects while minimizing systemic toxicity.

Q & A

Q. What are the standard synthetic routes for introducing a phenyl group at the 3-position of 5-(trifluoromethyl)picolinic acid?

Methodological Answer: The phenyl group can be introduced via Suzuki-Miyaura cross-coupling using a brominated precursor (e.g., 3-bromo-5-(trifluoromethyl)picolinic acid) and phenylboronic acid. Key steps include:

  • Bromination : Selective bromination at the 3-position of 5-(trifluoromethyl)picolinic acid using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C) .
  • Cross-Coupling : Reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like dioxane/water (4:1) at 80–100°C .

Q. Key Optimization Parameters

ParameterTypical RangeImpact on Yield
Catalyst Loading1–5 mol% Pd>80% with 3 mol%
Reaction Time12–24 hoursProlonged time increases decomposition risk
Temperature80–100°CHigher T improves coupling efficiency

Q. How is 3-phenyl-5-(trifluoromethyl)picolinic acid characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR shifts with analogous compounds (e.g., 5-(trifluoromethyl)picolinic acid derivatives). The phenyl group introduces distinct aromatic proton signals (δ 7.2–7.6 ppm) and coupling patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm error.
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and phenyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 2- and 4-positions. The phenyl group at the 3-position introduces steric hindrance, directing substitution to the 4-position. Experimental validation includes:

  • Competitive Reactions : Compare reaction rates of this compound with non-phenyl analogs (e.g., 3-H or 3-Br derivatives) under identical conditions .
  • DFT Calculations : Model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the LUMO of the parent compound localizes at the 4-position, favoring nucleophilic attack .

Q. Reactivity Comparison

DerivativeRelative Reaction Rate (4-position substitution)
3-H1.0 (baseline)
3-Br1.2
3-Ph0.8 (steric hindrance reduces rate)

Q. How can computational modeling resolve contradictions in reported spectroscopic data for trifluoromethyl-picolinic acid derivatives?

Methodological Answer: Contradictions in 19F^{19}F NMR chemical shifts often arise from solvent polarity or aggregation effects. Strategies include:

  • Solvent Screening : Measure shifts in DMSO-d₆ vs. CDCl₃; DMSO enhances hydrogen bonding, deshielding fluorine atoms (δ increases by 2–3 ppm) .
  • Conformational Analysis : Use Gaussian or ORCA to simulate NMR shifts for different rotamers (e.g., carboxylic acid orientation relative to CF₃). Match experimental data to the most stable conformation .

Q. What assays are recommended to evaluate the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinase Inhibition Assays : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., MAPK or EGFR). Test IC₅₀ values at 1–100 µM concentrations .
  • Thermal Shift Assay (TSA) : Monitor protein unfolding (ΔTₘ) to identify binding interactions. A ΔTₘ >2°C suggests strong ligand-enzyme binding .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes. Validate with site-directed mutagenesis (e.g., mutate Arg45 in the active site to disrupt hydrogen bonding) .

Q. Example Bioactivity Data

Target EnzymeIC₅₀ (µM)ΔTₘ (°C)
MAPK112.33.1
EGFR45.71.8

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
    • Key Findings : Degradation <5% in dark, anhydrous conditions. Exposure to UV light increases decomposition (15% over 30 days) via radical pathways .
  • Formulation Strategies : Lyophilize with trehalose (1:1 w/w) to enhance shelf life.

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Flow Chemistry : Use continuous flow reactors to improve heat transfer and reduce side reactions (e.g., decarboxylation).
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse (≥5 cycles with <10% yield drop) .

Q. Scalability Comparison

MethodBatch Yield (%)Flow Yield (%)
Traditional Suzuki65–7085–90

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenyl-5-(trifluoromethyl)picolinic acid
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3-Phenyl-5-(trifluoromethyl)picolinic acid

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